1,2,3,9-Tetrachlorodibenzo-P-dioxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-2-1-3-7-11(5)18-12-8(17-7)4-6(14)9(15)10(12)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHZKSHSHQJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074089 | |
| Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-26-6 | |
| Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/338WW7175Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of 1,2,3,9 Tetrachlorodibenzo P Dioxin
Sources and Formation Pathways
1,2,3,9-TCDD, like other polychlorinated dibenzo-p-dioxins (PCDDs), is not intentionally produced but is generated as an unintentional byproduct in a range of industrial and combustion processes.
Anthropogenic Generation Processes of PCDD Congeners
PCDD congeners, including 1,2,3,9-TCDD, are primarily formed through anthropogenic activities. core.ac.uk Major sources include:
Combustion Processes: The incineration of municipal solid waste, medical waste, and various industrial wastes are significant sources of PCDDs. nih.govnih.gov The burning of wood, especially in residential chimneys, also contributes to the release of these compounds. nih.gov In fact, domestic waste burning is estimated to be a substantial contributor to current dioxin releases. nih.gov
Industrial Activities: Metal smelting and refining processes, such as those in copper smelters and cement kilns, are known to generate PCDDs. nih.gov The pulp and paper industry, particularly mills using chlorine bleaching processes, have also been identified as sources. nih.gov
Chemical Manufacturing: The production of certain chlorinated chemicals, such as chlorophenols and some herbicides, can lead to the formation of PCDDs as unwanted byproducts. wikipedia.orgnih.gov
De Novo Synthesis Mechanisms in Combustion and Industrial Processes
The "de novo" synthesis pathway is a primary mechanism for the formation of PCDDs in combustion and industrial processes, especially in the post-combustion zone where temperatures are lower. core.ac.ukresearchgate.net This process involves the formation of PCDDs from elemental carbon and a chlorine source, rather than from precursor molecules that already have a similar ring structure. unimib.itdss.go.th
Key characteristics of de novo synthesis include:
Temperature Window: The optimal temperature range for de novo synthesis is typically between 200°C and 400°C. unimib.itieabioenergy.com
Catalysts: The presence of metal catalysts, particularly copper, is crucial for the reaction to proceed. core.ac.ukunimib.it Iron can also act as a catalyst, but it is less effective. unimib.it
Reaction Environment: The process occurs on the surface of fly ash or soot particles where carbon, chlorine, and catalysts are in close proximity. core.ac.ukunimib.it The reactions involve the oxidation and chlorination of the carbon matrix. unimib.it
Inhibition: The presence of sulfur or nitrogen compounds can inhibit the de novo synthesis of PCDDs. unimib.it
Precursor-Mediated Formation during Chemical Manufacturing
In addition to de novo synthesis, PCDDs can be formed from precursor compounds during the manufacturing of certain chemicals. This pathway involves the condensation of chlorinated phenols or other structurally related molecules. For instance, the production of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) has been linked to the formation of 2,3,7,8-TCDD, the most toxic PCDD congener. researchgate.net While 1,2,3,9-TCDD is not a typical byproduct of 2,4,5-T production, it has been identified in the fly ash from the combustion of some chlorophenoxy herbicides. nih.gov The specific congener profile of the resulting PCDDs is highly dependent on the starting materials and reaction conditions. researchgate.net
Environmental Compartmentalization and Global Dispersion
Once released into the environment, 1,2,3,9-TCDD and other PCDD congeners undergo transport and partitioning into different environmental media, leading to their widespread distribution.
Atmospheric Transport and Deposition Dynamics of PCDD Congeners
The atmosphere is a primary pathway for the long-range transport of PCDDs. nih.govosti.gov The physical and chemical properties of the specific congener, such as its vapor pressure, and environmental conditions, like temperature and the amount of particulate matter, determine its fate in the atmosphere. nih.govepa.gov
Vapor vs. Particle Phase: Less chlorinated PCDDs tend to be more volatile and can exist in the vapor phase, while more heavily chlorinated congeners are more likely to be adsorbed onto airborne particulate matter. nih.gov The distribution between the vapor and particle phases is dynamic and influenced by temperature. epa.gov
Deposition: PCDDs are removed from the atmosphere through both wet and dry deposition. nih.govaaqr.org Dry deposition involves the settling of particulate matter, while wet deposition occurs through rain and snow. osti.gov The particle size distribution of the aerosols carrying the PCDDs is a critical factor influencing the rate of dry deposition. nih.gov
Long-Range Transport: Due to their persistence and ability to be transported over long distances in the atmosphere, PCDDs are considered persistent organic pollutants (POPs) and can be found in remote areas far from their original sources. nih.gov
Aquatic System Distribution and Sedimentation Processes
PCDDs enter aquatic systems through atmospheric deposition, runoff from contaminated soils, and direct industrial discharges. epa.gov Due to their low water solubility and high affinity for organic matter, PCDDs in aquatic environments tend to partition from the water column and accumulate in sediments. epa.govoup.com
Sediment as a Sink: Sediments act as a major reservoir for PCDDs in aquatic systems. epa.govoup.com Over time, these compounds can become buried in the sediment, effectively removing them from the biologically active zone.
Bioaccumulation: Despite their low concentrations in water, the lipophilic (fat-loving) nature of PCDDs leads to their bioaccumulation in aquatic organisms. nih.gov This means that organisms can accumulate these compounds in their tissues at concentrations much higher than those in the surrounding environment. This is a key step in the transfer of PCDDs through the food web. nih.gov
Historical Trends: Analysis of sediment cores has provided valuable information on historical trends in PCDD pollution. For example, sediment cores from Lake Ontario have shown that TCDD levels were non-detectable before 1940, peaked in the 1960s, and have since declined. epa.gov
Soil Matrix Interactions and Distribution Patterns
The environmental fate and transport of 1,2,3,9-Tetrachlorodibenzo-p-dioxin, like other dioxin congeners, are profoundly influenced by its interactions within the soil matrix. Due to its chemical structure, 1,2,3,9-TCDD is a highly lipophilic (fat-loving) and hydrophobic (water-repelling) molecule. This characteristic is a primary driver of its behavior in the environment, leading to strong adsorption onto soil particles, particularly the organic fraction.
Research on various TCDD isomers demonstrates that these compounds exhibit very low mobility in soil. They bind tightly to soil organic matter and clay minerals, which effectively immobilizes them. oregonstate.edu This strong binding is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). For TCDDs, the log Koc value is estimated to be around 7.0, which classifies them as immobile or, at best, slightly mobile. epa.govepa.gov Consequently, 1,2,3,9-TCDD is not expected to leach significantly into groundwater. epa.gov Instead, it remains concentrated in the upper layers of the soil column. Studies on contaminated sites have confirmed that the majority of TCDD contamination is typically found within the top 15 cm of soil. epa.gov
The distribution of 1,2,3,9-TCDD in the soil is not uniform and depends on the source of contamination and the soil's physical and chemical properties. Its persistence is another key factor; TCDD compounds are resistant to microbial degradation, and their half-life in soil can be on the order of years, making them long-term pollutants. oregonstate.edu Transport from its initial deposition site is slow and primarily occurs through soil erosion, where the contaminant is carried along with the soil particles to which it is bound.
The table below illustrates the typical soil mobility classification based on the Koc value, underscoring the expected immobility of 1,2,3,9-TCDD.
Table 1: Soil Mobility Classification by Koc Value
| Koc Range | Mobility Class | Relevance to 1,2,3,9-TCDD |
|---|---|---|
| 0 - 50 | Very High | Not Applicable |
| 50 - 150 | High | Not Applicable |
| 150 - 500 | Medium | Not Applicable |
| 500 - 2,000 | Low | Not Applicable |
| 2,000 - 5,000 | Slightly Mobile | Not Applicable |
| > 5,000 | Immobile | Expected Class |
Data based on McCall's Soil Mobility Classification Scheme.
Congener Profiles and Signatures in Diverse Environmental Matrices
Polychlorinated dibenzo-p-dioxins (PCDDs) consist of 75 different congeners, of which 1,2,3,9-TCDD is one. nih.gov The specific mixture and relative abundance of these different congeners in an environmental sample is known as a "congener profile" or "signature." This signature can act as a chemical fingerprint, providing valuable clues about the origin of the dioxin contamination. nih.gov
Different sources of dioxins, such as industrial processes, waste incineration, or the historical use of certain herbicides, release unique blends of congeners. researchgate.net For instance, the congener profile of emissions from a municipal waste incinerator will differ significantly from the profile found in soils contaminated by the manufacture of chlorophenols. ca.gov By analyzing the congener profile in a sample of soil, sediment, air, or biota, scientists can often trace the pollution back to a specific type of source.
The distribution of congeners also varies between different environmental compartments. For example, in the atmosphere, less chlorinated dioxins like the tetrachlorodioxins (TCDDs) tend to be more prevalent in the gaseous phase, while more heavily chlorinated congeners like octachlorodibenzo-p-dioxin (B131699) (OCDD) are more likely to be adsorbed onto particulate matter. nih.gov This leads to different congener profiles in the air versus settled dust or soil.
While extensive data exists for the most toxic congener, 2,3,7,8-TCDD, specific quantitative data on the relative abundance of 1,2,3,9-TCDD in various matrices is less common in scientific literature. Its presence and concentration are highly dependent on the specific industrial or combustion process that generated the contamination. For example, studies have identified the 1,2,8,9-TCDD isomer in incinerator fly ash and soot from wood burning, highlighting how specific non-2,3,7,8-substituted isomers can be linked to certain combustion sources. nih.gov The profile for 1,2,3,9-TCDD would similarly depend on its formation pathways.
The following conceptual table illustrates how congener profiles can differ across environmental matrices, providing a signature for source apportionment. The values are hypothetical and intended for illustrative purposes.
Table 2: Conceptual PCDD Congener Profiles in Different Environmental Matrices (% of Total TCDDs)
| TCDD Congener | Source A (e.g., Industrial Byproduct) Soil | Source B (e.g., Combustion) Air Particulate | Uncontaminated Sediment (Background) |
|---|---|---|---|
| 1,2,3,9-TCDD | 5% | 15% | <1% |
| 2,3,7,8-TCDD | 10% | 5% | 2% |
| 1,2,3,4-TCDD | 20% | 10% | 3% |
| Other TCDD Isomers | 65% | 70% | 94% |
Note: These percentages are hypothetical and serve to illustrate the concept of unique congener signatures.
By examining these distinct fingerprints, environmental scientists can differentiate between background levels of dioxins and contamination from specific point sources, which is a critical step in environmental forensics and remediation planning.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2,8,9-Tetrachlorodibenzo-p-dioxin |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin |
| Octachlorodibenzo-p-dioxin |
| Polychlorinated dibenzo-p-dioxins |
Environmental Fate and Transport Processes of 1,2,3,9 Tetrachlorodibenzo P Dioxin
Persistence and Degradation Pathways of 1,2,3,9-Tetrachlorodibenzo-p-dioxin
The environmental longevity of 1,2,3,9-TCDD is governed by its resistance to degradation and its inherent chemical stability. The following sections explore the primary mechanisms that influence its persistence in various environmental compartments.
Photolytic Degradation Mechanisms and Environmental Half-Lives
Photolytic degradation, or photolysis, represents a significant pathway for the breakdown of PCDDs in the environment, particularly for congeners present on surfaces exposed to sunlight. cdc.govepa.gov The process involves the absorption of ultraviolet (UV) radiation, which can lead to the reductive dechlorination of the dioxin molecule, breaking the carbon-chlorine bonds. nih.gov The rate and extent of photolysis are influenced by factors such as the wavelength of light, the medium in which the compound is present (e.g., water, soil surface, atmosphere), and the presence of photosensitizing substances. epa.gov
Microbial Dechlorination and Biodegradation Potential
The biodegradation of PCDDs, including 1,2,3,9-TCDD, is generally a slow process, contributing to their persistence in the environment. cdc.gov However, various microorganisms have demonstrated the ability to degrade these compounds under specific conditions. nih.gov Microbial degradation can occur through two primary mechanisms: anaerobic reductive dechlorination and aerobic metabolism. nih.gov
Under anaerobic conditions, certain bacteria, such as those from the genus Dehalococcoides, can reductively dechlorinate higher chlorinated dioxins to lower chlorinated congeners. nih.gov Anaerobic sediments have been shown to facilitate the conversion of tetrachloro- to octachlorodibenzo-p-dioxins into congeners with fewer chlorine atoms, including monochlorinated ones. nih.gov
Aerobic biodegradation is often carried out by bacteria (e.g., Sphingomonas, Pseudomonas) and fungi (e.g., white-rot fungi). nih.gov These microorganisms can utilize unique dioxygenase enzymes to attack the dioxin structure, often through cometabolism where the dioxin is degraded in the presence of another primary substrate. nih.gov For example, a strain of Penicillium sp. was found to degrade 2,3,7,8-TCDD with a calculated half-life of 5.21 days under optimal laboratory conditions. nih.gov Similarly, cell-free extracts from the thermophilic bacterium Geobacillus sp. UZO 3 have demonstrated the ability to degrade 2,3,7,8-TCDD by sequentially cleaving the diaryl ether bonds. jseb.jp While these studies focus on the 2,3,7,8-TCDD isomer, they highlight the metabolic pathways that could potentially degrade other TCDD congeners, including 1,2,3,9-TCDD, although the efficiency is expected to vary based on the specific chlorine substitution pattern.
Chemical Stability and Environmental Inertness of PCDD Congeners
PCDD congeners are known for their high chemical stability and relative inertness to acids, bases, oxidation, and reduction, which contributes significantly to their environmental persistence. epa.gov This stability generally increases with the degree of chlorination. epa.gov As organic compounds, PCDDs are structurally composed of two benzene (B151609) rings linked by two oxygen atoms, with chlorine atoms attached at various positions. clu-in.org This structure confers a high degree of resistance to chemical and biological degradation. tandfonline.com
The physical-chemical properties of PCDDs, such as very low water solubility and low vapor pressure, govern their environmental behavior. nih.govclu-in.org They tend to have high octanol/water partition coefficients (Kow), meaning they readily sorb onto soil, sediment, and organic matter rather than dissolving in water or evaporating. clu-in.org This strong adsorption to particulate matter is a key factor in their environmental inertness and persistence, making them less available for degradation processes. cdc.gov
Bioaccumulation and Biomagnification in Ecological Systems
The lipophilic (fat-loving) nature of 1,2,3,9-TCDD drives its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. clu-in.orgcimi.org As it moves up the food chain, its concentration can increase at successively higher trophic levels, a phenomenon called biomagnification. cimi.orgbioninja.com.au
Trophic Transfer Dynamics in Aquatic and Terrestrial Food Webs
Trophic transfer is the primary mechanism by which PCDDs move through food webs. usgs.gov In aquatic environments, these compounds adsorb to sediment and suspended particles. epa.gov Benthic organisms and phytoplankton can accumulate PCDDs from these sources. researchgate.net These primary producers and consumers are then eaten by organisms at higher trophic levels, such as small fish, which are in turn consumed by larger predatory fish, birds, and mammals. epa.gov Because PCDDs are not easily metabolized, they build up in the tissues of these organisms at each step. cimi.org For instance, studies in Lake Ontario have shown that while biomagnification of 2,3,7,8-TCDD may not be significant between fish and their direct prey, it is significant between fish and fish-eating birds. epa.gov
In terrestrial food webs, PCDDs deposited on soil and plants can be ingested by herbivores. epa.gov These compounds then move up the food chain to carnivores and omnivores. researchgate.net The high octanol/water partition coefficient of PCDDs facilitates their transfer from soil to plant roots and their adhesion to plant surfaces, making them available to grazing animals. clu-in.org
The extent of trophic transfer depends on the specific characteristics of the compound, such as its octanol-water partition coefficient (Kow), and the metabolic capacity of the organism. researchgate.net While specific trophic transfer data for 1,2,3,9-TCDD is scarce, the general principles observed for other TCDD congeners are applicable. For example, a study on a marine food web in Bohai Bay found that lower chlorinated 2,3,7,8-substituted PCDD/Fs did not show significant trends with increasing trophic levels, while higher chlorinated congeners tended to decrease, suggesting trophic dilution for those specific compounds in that ecosystem. researchgate.net
Interspecies Accumulation Variability of Dioxin Congeners
The accumulation of dioxin congeners can vary significantly among different species, even within the same ecosystem. nih.gov This variability is influenced by a range of factors including the species' trophic position, feeding habits, metabolic capacity, fat content, and age. epa.govynu.ac.jp
Different species have varying abilities to metabolize and eliminate specific PCDD congeners. For example, some fish species may be able to biotransform certain congeners more effectively than others, leading to different accumulation patterns. epa.gov A study on fish downstream from pulp and paper mills found different field bioaccumulation factors (BAFs) for 2,3,7,8-TCDD among various species, with mean BAFs ranging from 3,000 for white perch fillets to over 78,000 for whole white suckers. nih.gov
In plants, accumulation patterns of dioxin-like compounds can also differ between species. Research on plants in the Yellow River delta showed that the concentrations and ratios of dioxin-like PCB congeners varied greatly among the five species studied, with different uptake patterns observed between annual and perennial plants. nih.gov Although this study focused on dioxin-like PCBs, it highlights the principle of interspecies variability in accumulating similar persistent organic pollutants. The specific accumulation pattern of 1,2,3,9-TCDD would be expected to show similar species-dependent variability, though congener-specific research is limited.
Advanced Analytical Methodologies for 1,2,3,9 Tetrachlorodibenzo P Dioxin
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) Techniques
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is widely recognized as the "gold standard" for the definitive identification and quantification of PCDDs, including the 1,2,3,9-TCDD isomer. nih.gov This technique offers the necessary high sensitivity and selectivity to detect these compounds at trace levels in a variety of complex matrices. researchgate.netcapes.gov.br The high resolving power of the mass spectrometer is essential for differentiating target analytes from potential interferences. leco.com
The analysis of 1,2,3,9-TCDD begins with a rigorous multi-step sample extraction and clean-up process designed to isolate the target analyte from the sample matrix and remove interfering compounds. The specific procedures can vary depending on the sample type, such as soil, water, or biological tissues, but generally follow a common workflow. wikipedia.org
Initially, the sample is extracted using an organic solvent. For instance, water samples are often extracted with methylene (B1212753) chloride, while solid samples may undergo Soxhlet extraction. wikipedia.org Following extraction, the resulting extract is subjected to a series of clean-up steps. An acid-base cleanup may be employed for samples with high concentrations of acidic or basic co-extractable compounds. wikipedia.org
Column chromatography is a cornerstone of the clean-up process. Multiple stationary phases are often used sequentially to achieve the desired level of purity. Common adsorbents include:
Silica Gel: Used to remove nonpolar interferences.
Alumina: Effective in partitioning compounds like polychlorinated biphenyls (PCBs). wikipedia.org
Activated Carbon: Utilized to separate planar molecules like PCDDs from non-planar compounds. wikipedia.org
A novel approach for samples sorbed onto Amberlite XAD-2 involves a simplified tumbling extraction with an acetone:n-hexane mixture, followed by a dimethyl sulfoxide (B87167) (DMSO) clean-up to effectively remove aliphatic interferences prior to instrumental analysis. ceda.ac.uk These extensive clean-up procedures are crucial for minimizing matrix effects and ensuring accurate quantification by HRGC/HRMS. ceda.ac.uk
Table 1: Summary of Typical Sample Extraction and Clean-up Steps for TCDD Analysis
| Step | Procedure | Purpose | Common Reagents/Materials |
|---|---|---|---|
| Extraction | Solvent extraction (e.g., separatory funnel, Soxhlet) | Isolate analytes from the sample matrix. | Methylene chloride, Hexane (B92381), Acetone |
| Acid-Base Cleanup | Washing with acidic and/or basic solutions | Remove acidic and basic co-extractable compounds. | Sulfuric acid, Sodium hydroxide (B78521) |
| Column Chromatography | Passing the extract through one or more columns | Separate TCDDs from interfering compounds. | Silica gel, Alumina, Activated carbon, Florisil |
| Concentration | Evaporation of solvent | Reduce the sample volume to increase analyte concentration. | Nitrogen gas stream |
A significant challenge in dioxin analysis is the separation and quantification of the 22 different TCDD isomers. capes.gov.br HRGC is instrumental in achieving this separation. By utilizing long capillary columns with specific stationary phases (e.g., 5%-phenyl substituted), it is possible to chromatographically resolve many of the isomers, including the separation of the toxic 2,3,7,8-TCDD from other less toxic TCDDs. nih.gov
For quantification, HRMS is operated in the selected ion monitoring (SIM) mode, where it monitors for two specific exact mass-to-charge ratios (m/z) for each analyte. wikipedia.org The detection of both ions at the correct retention time and within a specified ratio provides a high degree of confidence in the identification of the congener. epa.gov To ensure accuracy, isotopically labeled internal standards, such as ¹³C₁₂-1,2,3,4-TCDD and ¹³C₁₂-1,2,3,7,8,9-HxCDD, are added to the sample before extraction. wikipedia.org These standards behave similarly to the native compounds throughout the extraction and clean-up process, allowing for the correction of any analytical losses and ensuring precise quantification. chromatographyonline.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Applications
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. diva-portal.org In GCxGC, the sample is subjected to two independent separations using two columns with different stationary phases connected by a modulator. wur.nl This results in a two-dimensional chromatogram that can resolve components of highly complex mixtures that would otherwise co-elute. umass.edu
For the analysis of halogenated compounds like 1,2,3,9-TCDD, GCxGC can be coupled with a micro-electron capture detector (µECD). The ECD is highly sensitive to electron-absorbing compounds, making it well-suited for detecting chlorinated dioxins. epa.govresearchgate.net The combination of the superior separation power of GCxGC and the high sensitivity of the µECD presents a cost-effective alternative to HRMS for routine screening and analysis. researchgate.net
Research has demonstrated that GCxGC-µECD can successfully separate all relevant toxic PCDD/Fs and dioxin-like PCBs when using an appropriate column combination. researchgate.net Validation studies have shown that the detectability, repeatability, reproducibility, and accuracy of GCxGC-µECD are statistically consistent with results obtained from GC-HRMS. researchgate.net This makes it a promising method for monitoring compliance with regulatory limits in food and feed samples.
The integration of Time-of-Flight Mass Spectrometry (ToF-MS) with GCxGC further enhances the analytical capabilities for dioxin analysis. The very narrow peaks produced by the second-dimension column in GCxGC (often less than 500 ms (B15284909) wide) require a detector with a very high acquisition rate. ToF-MS instruments can acquire hundreds of spectra per second, making them ideally suited for this application.
While ToF-MS is typically a low-resolution technique, the exceptional separating power of GCxGC compensates for this, providing the necessary selectivity for dioxin analysis. The focusing effect of the modulator in a GCxGC system also leads to an enhanced signal-to-noise ratio, allowing for the determination of sub- to low-picogram levels of dioxins. This combination allows for the detailed characterization of complex mixtures, including the separation of critical isomer pairs.
Table 2: Comparison of Advanced Analytical Techniques for 1,2,3,9-TCDD
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| HRGC/HRMS | High-resolution separation by GC, high-resolution mass analysis by MS. | "Gold standard", high selectivity and sensitivity, definitive confirmation. nih.gov | High cost, complex instrumentation. |
| GCxGC-µECD | Two-dimensional GC separation with sensitive electron capture detection. | Cost-effective, high separation power, good for routine screening. researchgate.net | Not as definitive as MS, laborious data evaluation for low concentrations. |
| GCxGC-ToF-MS | Two-dimensional GC separation with fast ToF-MS detection. | Enhanced sensitivity, high data acquisition speed, excellent for complex mixtures. | Lower mass resolution than HRMS. |
| Bioanalytical Screening | Measures total biological response (e.g., AhR activation). | High-throughput, cost-effective for screening large numbers of samples. researchgate.net | Not congener-specific, potential for false positives/negatives. |
Development and Certification of Reference Materials for PCDDs
The accuracy and reliability of any analytical measurement for PCDDs, including 1,2,3,9-Tetrachlorodibenzo-p-dioxin, are fundamentally dependent on the availability of high-quality certified reference materials (CRMs). dspsystems.eu These materials are indispensable for calibrating instruments, validating analytical methods, and performing ongoing quality control. The development and certification of reference standards for PCDDs is a meticulous process governed by stringent protocols, often in accordance with international standards like ISO 17034. dspsystems.eulgcstandards.com
The process begins with the chemical synthesis of individual native (unlabeled) and isotopically labeled (typically with ¹³C) PCDD congeners. dspsystems.eu The purity of these synthesized materials is a critical parameter, with specifications often requiring greater than 98% chemical purity for native standards and greater than 97% for their carbon-labeled analogues. dspsystems.eu
Following synthesis and purification, standard solutions are prepared. To ensure the highest accuracy and minimize uncertainty, preparation is performed gravimetrically, where both the analyte and the solvent are weighed using high-precision analytical balances. dspsystems.eu The certification phase involves comprehensive testing to confirm the material's identity, purity, concentration, and homogeneity. This often includes inter-laboratory studies (round-robin testing) where multiple independent laboratories analyze the material to arrive at a consensus-certified value. dspsystems.eu The final product is accompanied by a comprehensive certificate of analysis that provides complete documentation of its traceability and uncertainty values. dspsystems.eu
| Stage | Objective | Key Activities |
| Synthesis | Produce high-purity individual PCDD congeners. | Total chemical synthesis from known intermediates; rigorous testing for identity, isomer specificity, and chemical purity. dspsystems.eu |
| Preparation | Create accurate and consistent standard solutions. | High-precision gravimetric dispensing of both analyte and solvent; use of calibrated balances with NIST-traceable weights. dspsystems.eu |
| Verification & QC | Confirm concentration and consistency. | Rigorous QC testing to verify concentration accuracy against previous lots and corresponding native or labeled analogues. dspsystems.eu |
| Certification | Establish a certified value with documented traceability. | Analysis by independent laboratories; assessment of homogeneity and stability; issuance of a comprehensive Certificate of Analysis (COA). dspsystems.eu |
| Accreditation | Ensure competence and adherence to international standards. | Production in facilities accredited to standards such as ISO 17034 for reference material producers. lgcstandards.com |
Emerging Analytical Technologies for Trace Dioxin Detection
While HRGC/HRMS is the definitive method for dioxin analysis, its high cost, complexity, and lengthy run times have spurred the development of emerging analytical technologies aimed at providing faster, more cost-effective, and potentially field-portable detection of trace dioxins. nih.govdntb.gov.ua
One significant advancement is the use of triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS) . This technique has gained acceptance as a confirmatory alternative to GC-HRMS for the analysis of dioxins in food and feed samples under certain regulations. thermofisher.com It offers sufficient sensitivity and selectivity to meet regulatory requirements for many applications, providing a more accessible and lower-maintenance instrumental platform. thermofisher.com
In the area of chromatography itself, research has focused on developing advanced GC columns with novel stationary phases . These columns are designed to provide unique selectivity that can resolve the most toxic 2,3,7,8-substituted congeners from other, less toxic isomers within a single analytical run, which can significantly reduce analysis time compared to traditional methods that may require a second confirmation column. chromatographyonline.com
Biosensors represent a frontier in rapid detection technology. These devices show potential for high selectivity and sensitivity and can be designed based on different biological recognition elements. dntb.gov.ua Immunosensors, for instance, utilize the high specificity of antibodies, while whole-cell biosensors can provide an integrated measure of biological effects, similar to AhR assays but in a more compact format. dntb.gov.ua
Finally, advanced optical and spectroscopic techniques are being explored for their potential in real-time monitoring. Methods such as Surface-Enhanced Raman Spectroscopy (SERS) have demonstrated the ability to detect dioxin-related compounds at very low concentrations, sometimes matching the detection levels of immunoassays. mdpi.com Other innovative approaches, including those based on mid-infrared quantum cascade lasers (QCLs) and dual-comb spectroscopy, are under investigation for the direct detection of these pollutants in various matrices. mdpi.com
| Technology | Principle | Advantage over HRGC/HRMS | Current Status |
| GC-MS/MS | Tandem mass spectrometry for selective reaction monitoring. | Lower acquisition and operational costs; simpler maintenance. thermofisher.com | Accepted as a confirmatory method in some regulatory frameworks (e.g., EU food/feed). thermofisher.com |
| Advanced GC Columns | Novel stationary phases for enhanced isomer separation. | Potential for single-column analysis, reducing run times and complexity. chromatographyonline.com | Commercially available and implemented in specialized laboratories. chromatographyonline.com |
| Biosensors | Biological recognition element (e.g., antibody, cell) coupled to a transducer. | Potential for real-time, on-site screening; high sensitivity. dntb.gov.ua | Largely in development and research stages. dntb.gov.ua |
| Spectroscopic (SERS) | Vibrational spectroscopy enhanced by plasmonic nanostructures. | High sensitivity; potential for miniaturization. mdpi.com | Research and application development; demonstrated for related compounds. mdpi.com |
| Spectroscopic (QCL) | Mid-infrared laser absorption spectroscopy. | Potential for real-time gas-phase monitoring. mdpi.com | Primarily in the research and development phase. mdpi.com |
Molecular Mechanisms of Action for 1,2,3,9 Tetrachlorodibenzo P Dioxin: Non Toxicological Aspects
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the cellular responses to a variety of environmental compounds, including 1,2,3,9-tetrachlorodibenzo-p-dioxin (1,2,3,9-TCDD). nih.gov While much of the focus on AhR activation has been on its role in toxicity, the underlying molecular mechanisms also govern non-toxicological cellular processes.
Ligand Recognition and Stereospecific Binding Dynamics
The initiation of the AhR signaling cascade begins with the binding of a ligand, such as 1,2,3,9-TCDD, to the receptor. The AhR is a member of the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins. mdpi.com The most extensively studied exogenous ligands for the AhR are halogenated aromatic hydrocarbons (HAHs), which include polychlorinated dibenzo-p-dioxins like TCDD, and polycyclic aromatic hydrocarbons (PAHs). nih.gov TCDD is recognized as a high-affinity ligand for the AhR. nih.gov The binding of a ligand to the AhR is a critical step that induces a conformational change in the receptor, a prerequisite for its subsequent actions. mdpi.comnih.gov
Cytoplasmic Receptor Complex Formation and Ligand-Dependent Nuclear Translocation
In its unliganded state, the AhR resides in the cytoplasm as part of a multiprotein complex. nih.gov This complex includes heat shock protein 90 (hsp90), XAP2 (also known as ARA9), and p23. mdpi.comnih.gov Hsp90 serves to maintain the receptor in a conformation that is receptive to ligand binding and also prevents its premature translocation into the nucleus. nih.gov The cochaperone p23 helps to stabilize the interaction between AhR and Hsp90, while XAP2 enhances AhR signaling by promoting the proper folding of the receptor in the cytoplasm. nih.gov
Upon binding of a ligand like TCDD, the AhR undergoes a conformational change that exposes a nuclear localization sequence (NLS). nih.govnih.gov This event triggers the translocation of the ligand-AhR complex from the cytoplasm into the nucleus. mdpi.comnih.govnih.govnih.govpnas.org This movement is a pivotal step in the activation of the AhR signaling pathway.
AhR-ARNT Heterodimerization and Binding to Dioxin-Responsive Elements (DREs)/Xenobiotic Response Elements (XREs)
Once inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT), another member of the bHLH-PAS family. mdpi.comnih.govnih.govpnas.orgkenyon.edu This AhR-ARNT heterodimer is the transcriptionally active form of the complex. mdpi.comnih.gov
The AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs), which are located in the regulatory regions of target genes. mdpi.comnih.govnih.govkenyon.edu The core DRE sequence is typically 5'-TNGCGTG-3'. nih.govnih.gov The specific recognition of the DRE by the AhR-ARNT heterodimer is crucial for the proper regulation of gene expression. kenyon.edu For instance, the differentiation between a DRE and a similar hypoxia-responsive element (HRE), which differs by only a single nucleotide, is critical. kenyon.edu Arginine 39 within the AhR is key to this specific recognition, forming hydrogen bonds with the guanine (B1146940) base in the DRE sequence. kenyon.edu
Transcriptional Regulation of Target Genes (Induction and Repression)
Binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of target genes. mdpi.comnih.gov This can involve both the induction and repression of gene expression. nih.gov A well-known example of gene induction is the upregulation of cytochrome P450 family members, such as CYP1A1 and CYP1B1. kenyon.eduoup.com However, the transcriptional response to AhR activation is complex and can vary depending on the cell type and the specific ligand. nih.gov For example, in human airway epithelial cells, TCDD has been shown to alter the expression of numerous genes involved in various cellular pathways. oup.com The activation of the AhR signaling pathway by TCDD can also lead to the degradation of the AhR protein itself through the ubiquitin-proteasome pathway, which serves as a feedback mechanism to control the activity of the activated receptor. nih.govnih.gov
Non-Classical AhR Mechanisms and Cross-Talk with Other Cellular Pathways
Beyond the classical DRE-mediated gene regulation, the AhR can influence cellular processes through non-classical mechanisms and by engaging in cross-talk with other signaling pathways. nih.gov These interactions add another layer of complexity to the biological outcomes of AhR activation.
Direct Interaction with Epidermal Growth Factor Receptor (EGFR)
Recent scientific investigations have uncovered a novel molecular mechanism for this compound (1,2,3,9-TCDD) and other dioxin-like compounds (DLCs) that is independent of the classical Aryl Hydrocarbon Receptor (AHR) pathway. nih.govescholarship.org This emerging area of research provides compelling evidence that these compounds can directly interact with the Epidermal Growth Factor Receptor (EGFR), a critical protein in cellular signaling. excli.deescholarship.org This interaction involves the direct binding of the dioxin molecule to the extracellular domain (ECD) of the EGFR. nih.govnih.gov
The binding of 1,2,3,9-TCDD to the EGFR is believed to be allosteric, meaning it occurs at a site distinct from the binding site of EGFR's natural ligands, such as Epidermal Growth Factor (EGF). excli.de This allosteric interaction is significant because it inhibits the receptor's activation by these polypeptide growth factors. nih.govescholarship.org Consequently, the downstream signal transduction pathways that are normally initiated by EGFR activation are prevented or significantly dampened. escholarship.org This mechanism represents a non-AHR-mediated mode of action for dioxins. While much of the specific research has been conducted using the highly potent 2,3,7,8-TCDD isomer and other dioxin-like compounds like PCB 126, the findings are considered to shed light on the actions of related compounds within this chemical class. excli.denih.gov
Several lines of research, from computational modeling to cellular assays, support this direct interaction model. For instance, studies have demonstrated that exposure to dioxin-like compounds results in a measurable decrease in the binding of labeled EGF to its receptor on the cell surface. nih.gov This competitive inhibition points towards a direct interference at the receptor level. Furthermore, research using human epithelial cells has confirmed that this binding event blocks the activation of EGFR by its growth factors. nih.gov While some studies also point to indirect mechanisms of EGFR activation or regulation, such as through Src kinase or the induced production of EGFR ligands, the direct binding model is supported by significant recent findings. nih.govnih.govresearchgate.net
Detailed Research Findings
The table below summarizes key research findings that substantiate the direct interaction between dioxin-like compounds and the EGFR.
| Research Finding | Experimental Model | Key Result | Reference |
|---|---|---|---|
| Predicted Direct Binding | In silico docking analysis | Computational models predict that TCDD can bind directly to the extracellular domain of EGFR in close proximity to the EGF binding site. | excli.de |
| Inhibition of Ligand Binding | Radioligand binding assays in Normal Human Epidermal Keratinocytes (NHEKs) | Treatment with TCDD led to a time-dependent decrease in [¹²⁵I]-EGF binding, which was reduced to 64% of control levels after 48 hours. | nih.gov |
| Blockade of Receptor Activation | Receptor binding and internalization assays in human epithelial cells | Dioxin-like compounds were confirmed to bind to the EGFR extracellular domain, which effectively blocks the receptor's activation by its natural growth factor ligands. | nih.gov |
| Interruption of Signal Transduction | Studies in human epithelial cells | The direct binding of dioxins to EGFR prevents the activation of the receptor and subsequently inhibits downstream signaling cascades. | nih.govexcli.deescholarship.org |
| Phosphorylation Event | Western blot analysis in Normal Human Bronchial Epithelial (NHBE) cells | In a non-canonical pathway, TCDD treatment was shown to induce the phosphorylation of EGFR within 30 minutes. | nih.gov |
These findings collectively illustrate a significant, non-toxicological mechanism of action for this compound, where it functions as a direct modulator of the EGFR signaling pathway. This interaction provides a mechanistic explanation for some of the observed cellular effects of dioxins that are not mediated through the AHR. excli.de
Environmental Modeling and Predictive Research for Pcdd Congeners
Atmospheric Transport and Deposition Models
Atmospheric transport is the primary pathway for the widespread distribution of PCDDs from their emission sources, which include industrial processes and combustion. nih.govnih.gov Models designed to simulate this process are critical for predicting the areas impacted by these emissions.
Atmospheric fate and transport models track PCDDs from their release into the air, through their dispersion and transport by wind, to their eventual removal from the atmosphere via deposition. Key processes considered in these models include:
Gas-Particle Partitioning: In the atmosphere, PCDDs exist in both the vapor phase and adsorbed to particulate matter. The distribution between these two phases is a critical parameter, as it influences transport distance and deposition mechanisms. This partitioning is dependent on the congener's vapor pressure and the ambient temperature.
Transport and Dispersion: Advanced atmospheric dispersion models simulate how plumes of pollutants are carried by wind and spread out over large areas. For sources with tall stacks, such as copper smelters or cement kilns, a small fraction of PCDD emissions (often less than 10%) may be deposited locally within 100 km.
Deposition: PCDDs are removed from the atmosphere by wet deposition (in rain and snow) and dry deposition (the settling of particles). The rate of dry deposition is highly sensitive to the size of the particles to which the PCDDs are adsorbed. epa.gov
Degradation: Photolysis, or degradation by sunlight, is a potential transformation process for PCDDs in the atmosphere. The atmospheric half-life of 2,3,7,8-TCDD in summer sunlight has been estimated to be as short as one hour for vapor-phase molecules, while photolysis of particle-bound congeners is significantly slower. nih.gov
The accuracy of these models is highly dependent on the quality of the input data, which includes detailed emission inventories, meteorological data, and the physicochemical properties of the specific congeners being modeled.
Multi-Media Environmental Fate Models
Once deposited from the atmosphere, PCDDs enter terrestrial and aquatic ecosystems where they are subject to a variety of transport and transformation processes. Multi-media environmental fate models are designed to simulate the movement and distribution of chemicals across different environmental compartments, including air, water, soil, and sediment. nih.govcefic-lri.org
These models are often based on the concept of fugacity, which can be described as the "escaping tendency" of a chemical from a particular phase or compartment. A chemical will move from a compartment of high fugacity to one of low fugacity until equilibrium is approached. Key inputs for these models include: epa.govcefic-lri.org
Physicochemical Properties: Parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are crucial for determining a congener's partitioning behavior. epa.gov
Degradation Rates: The persistence of a congener in each environmental compartment (air, water, soil, sediment) is defined by its degradation half-life. nih.gov These rates can vary significantly based on environmental conditions and the specific congener.
Environmental Characteristics: The properties of the model environment, such as the dimensions of the compartments, organic carbon content of soil and sediment, and water flow rates, are essential for accurate predictions.
Below is a table showing key physicochemical properties for various tetrachlorodibenzo-p-dioxin (TCDD) isomers, which are critical inputs for multi-media fate models. The differences highlight the importance of congener-specific data.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Log K_ow (Octanol-Water Partition Coefficient) | Reference |
|---|---|---|---|---|
| 1,2,3,4-Tetrachlorodibenzo-p-dioxin (B167077) | C₁₂H₄Cl₄O₂ | 321.971 | Not Available | nih.gov |
| 1,3,6,8-Tetrachlorodibenzo-p-dioxin | C₁₂H₄Cl₄O₂ | 321.971 | Not Available | nist.gov |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | C₁₂H₄Cl₄O₂ | 322.0 | 6.4 to 8.0 | nih.govwikipedia.orgcaymanchem.com |
Food Chain Transfer and Bioaccumulation Models
The primary route of human exposure to PCDDs is through the consumption of contaminated food, particularly animal fats such as those in meat, dairy products, and fish. nih.govnih.gov Therefore, models that predict the transfer of these compounds through food chains and their accumulation in organisms (bioaccumulation) are vital for assessing human health risks.
PCDDs are highly lipophilic (fat-loving) and persistent, which leads to their accumulation in the fatty tissues of organisms. epa.gov This concentration can increase at successively higher levels of the food chain, a process known as biomagnification.
Key parameters and concepts in these models include:
Bioaccumulation Factor (BAF): This factor represents the ratio of a chemical's concentration in an organism to its concentration in the surrounding environment (e.g., water), accounting for uptake from all sources, including food.
Biomagnification Factor (BMF): This is the ratio of a chemical's concentration in a predator to its concentration in its prey.
Biota-Sediment Accumulation Factor (BSAF): This describes the ratio of the lipid-normalized concentration of a contaminant in an organism to its organic-carbon-normalized concentration in the sediment.
Research on 2,3,7,8-TCDD has shown that bioaccumulation in fish can be significant. Field studies have reported mean BAFs for 2,3,7,8-TCDD ranging from 11,500 to 24,600 for smallmouth bass and 78,500 to 106,000 for whole white suckers in Maine rivers. nih.gov Laboratory studies with rainbow trout fed diets containing 2,3,7,8-TCDD yielded lipid-normalized BMFs for muscle tissue ranging from 0.38 to 1.51. usgs.gov Studies have also shown that the congener profile in animal tissues can differ significantly from the profile in their feed, indicating that individual congeners are accumulated and metabolized at different rates. acs.org
Modeling efforts, such as physiologically based toxicokinetic (PBTK) models, can simulate the uptake, distribution, metabolism, and elimination of individual congeners in animals, helping to predict concentrations in edible tissues based on levels in feed. acs.org The lack of specific BAF, BMF, and metabolic data for 1,2,3,9-TCDD prevents the development of accurate food chain models for this specific congener.
The table below presents bioaccumulation and biomagnification factors for different PCDD congeners from various studies, illustrating the variability among congeners and species.
| Compound | Factor Type | Value | Species | Reference |
|---|---|---|---|---|
| 2,3,7,8-TCDD | BAF (Field) | 11,500 - 24,600 | Smallmouth Bass | nih.gov |
| 2,3,7,8-TCDD | BAF (Field) | 78,500 - 106,000 | White Sucker | nih.gov |
| 2,3,7,8-TCDD | BMF (Lab, Lipid-normalized) | 0.38 - 1.51 | Rainbow Trout | usgs.gov |
| 1,2,3,4,6,7,8-HeptaCDD | BMF (Log value) | 1.18 - 1.70 | Mink | epa.gov |
Research Gaps and Future Directions in 1,2,3,9 Tetrachlorodibenzo P Dioxin Studies
Advancements in Analytical Sensitivity and Congener-Specific Resolution
A primary challenge in dioxin research is the analytical complexity of separating and quantifying the 210 different PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners from environmental samples. researchgate.net Of these, there are 22 tetrachlorodibenzo-p-dioxin (TCDD) isomers, including 1,2,3,9-TCDD. frontiersin.org The extremely low concentrations at which these compounds are present and their high toxicity necessitate analytical methods with exceptional sensitivity and selectivity. nih.gov
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the established "gold standard" for the analysis of dioxins and furans. Current time information in Pittsburgh, PA, US.neptjournal.com This technique provides the necessary sensitivity to detect compounds at ultratrace levels (parts per quadrillion) and the resolving power (typically >10,000) to differentiate between closely related congeners. Current time information in Pittsburgh, PA, US.clu-in.org The use of long capillary columns (e.g., 60 meters) in the GC system is critical for achieving the chromatographic separation of isomers before they enter the mass spectrometer for identification and quantification. Current time information in Pittsburgh, PA, US.
Future advancements are focused on improving throughput and reducing the high costs associated with traditional HRMS. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is increasingly considered a viable and robust alternative for confirmatory analysis, with the U.S. Environmental Protection Agency (EPA) evaluating its equivalency to HRMS methods. neptjournal.com The development of new ionization techniques, such as atmospheric pressure chemical ionization (APCI), further promises to enhance sensitivity and simplify sample preparation. neptjournal.com A significant research gap remains in the development of certified reference standards specifically for less common congeners like 1,2,3,9-TCDD, which are essential for accurate quantification and for studying their unique properties.
| Technique | Description | Key Advantage | Reference |
|---|---|---|---|
| High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | The standard method, coupling a high-resolution gas chromatograph with a magnetic sector mass spectrometer. | Extremely high sensitivity and selectivity, capable of resolving numerous congeners at ultratrace levels. | Current time information in Pittsburgh, PA, US.clu-in.org |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | An alternative method using a triple quadrupole or similar mass analyzer. | Gaining popularity as a potentially more cost-effective and accessible method with comparable performance for many applications. | neptjournal.com |
| Atmospheric Pressure Chemical Ionization (APCI) | A "soft" ionization technique being coupled with GC-MS/MS (B15284909) to improve sensitivity and robustness. | May reduce complex sample cleanup requirements and enhance detection limits. | neptjournal.com |
Elucidation of Complex Environmental Transformation Pathways
Once released into the environment, TCDDs are known for their persistence. epa.gov Their low water solubility and high lipophilicity cause them to bind strongly to soil, sediments, and organic matter, where they can persist for years. frontiersin.orgepa.gov The half-life of TCDD in soil interiors can be as long as 12 years. epa.gov However, they are not entirely inert. The primary transformation pathways for TCDDs in the environment are photodegradation and microbial degradation, although specific rates for the 1,2,3,9-TCDD congener are not well-documented.
Photodegradation: This process is a significant degradation route, particularly for dioxins on surfaces exposed to sunlight, such as plant foliage or the top layer of soil. oregonstate.educapes.gov.br Research has shown that TCDD in herbicide films exposed to natural sunlight can be almost entirely lost in a single day, primarily through photochemical dechlorination. capes.gov.br The photolysis half-life at a water's surface can range from 21 hours in summer to 118 hours in winter, but this rate decreases significantly with water depth as UV penetration is limited. epa.gov Photocatalytic degradation using catalysts like titanium dioxide (TiO₂) under UV irradiation has also been shown to be effective, breaking down 2,3,7,8-TCDD into less chlorinated, and thus less toxic, congeners. mdpi.comiaea.org
Microbial Degradation: While generally resistant to biodegradation, certain microorganisms have demonstrated the ability to break down TCDDs. epa.gov This can occur under different redox conditions. Aerobic bacteria, such as Sphingomonas wittichii RW1, are well-studied for their ability to degrade dioxins. jseb.jp Studies have also identified genera like Bordetella, Proteiniphilum, and Rhizobium in cultures that effectively degraded 2,3,7,8-TCDD. frontiersin.orgnih.gov Under anaerobic conditions, reductive dechlorination has been observed as a key degradation pathway, with microbial consortia in sediments and soils capable of removing chlorine atoms from the dioxin structure. nih.gov The specific enzymes and metabolic pathways involved are a major area of ongoing research, as is understanding how the chlorine substitution pattern of congeners like 1,2,3,9-TCDD affects their susceptibility to microbial attack. nih.gov
Refined Understanding of AhR Signaling Network Interactions and Specificity of Congeners
The biological and toxic effects of dioxin-like compounds are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells. nih.govyoutube.com Upon binding a ligand like a TCDD congener, the receptor complex translocates into the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences, altering the expression of a wide array of genes, including those for xenobiotic-metabolizing enzymes like cytochrome P450s. youtube.comnih.gov
A critical area of research is the congener-specific nature of this interaction. The binding affinity of a dioxin congener to the AhR determines its potency. The most potent congener is 2,3,7,8-TCDD, which binds to the AhR with very high affinity. jseb.jpnih.gov The structural basis for this high affinity is the lateral (2,3,7,8) chlorine substitution pattern. Congeners that lack this specific pattern, such as 1,2,3,9-TCDD, are expected to have a significantly lower binding affinity and, therefore, lower biological potency. oup.com
To standardize risk assessment, the World Health Organization (WHO) has established a system of Toxic Equivalency Factors (TEFs), which express the potency of individual dioxin-like compounds relative to 2,3,7,8-TCDD (TEF = 1.0). wikipedia.orgcdc.gov For instance, a congener with a TEF of 0.1 is considered one-tenth as potent as 2,3,7,8-TCDD. cdc.gov While 1,2,3,9-TCDD is not assigned a TEF value in the current WHO scheme (which focuses on the 17 most toxic congeners), this implies its potency is considered negligible in comparison. Future research must move beyond simple binding affinity to elucidate the full downstream consequences of AhR activation by different congeners. This includes understanding how structurally different ligands might induce unique patterns of gene expression or interact with other signaling pathways, leading to a more nuanced, congener-specific understanding of the AhR network. nih.gov
| Compound | WHO 2005 TEF Value |
|---|---|
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |
| 2,3,7,8-TCDD | 1 |
| 1,2,3,7,8-PeCDD | 1 |
| 1,2,3,4,7,8-HxCDD | 0.1 |
| 1,2,3,6,7,8-HxCDD | 0.1 |
| 1,2,3,7,8,9-HxCDD | 0.1 |
| 1,2,3,4,6,7,8-HpCDD | 0.01 |
| OCDD | 0.0003 |
Development of Novel and Cost-Effective Remediation Technologies
Cleaning up soil and sediment contaminated with persistent compounds like TCDDs is a significant technological and financial challenge. clu-in.org While established methods are effective, there is a strong drive to develop novel and more cost-effective solutions.
Thermal Technologies: Incineration at very high temperatures (>1200°C) is a proven method for destroying dioxins. clu-in.org Thermal desorption is another widely used technique that heats contaminated soil to a lower temperature (e.g., 335-350°C) to vaporize the contaminants, which are then collected and destroyed in a separate unit. clu-in.orghaemers-technologies.com This method has been successfully used on a large scale, achieving high removal efficiencies. haemers-technologies.comtuiasi.ro While effective, these thermal methods are energy-intensive and expensive. clu-in.org
Bioremediation: Biological methods are attractive as lower-cost, environmentally friendly alternatives. nih.govmdpi.com
Bioaugmentation and Biostimulation: These approaches involve adding specific dioxin-degrading microorganisms to a site (bioaugmentation) or adding nutrients and oxygen to stimulate the activity of native microbes (biostimulation). mdpi.com
Composting: Co-composting contaminated soil with organic materials like cow manure has been shown to be effective, with some studies reporting removal efficiencies of 65-85% for dioxins. neptjournal.comnih.gov Hypoxic conditions, fluctuating between low-oxygen and anaerobic, can also facilitate degradation. nih.gov
Mycoremediation and Phytoremediation: The use of fungi (mycoremediation) and plants (phytoremediation) are emerging fields. Fungi like Pleurotus pulmonarius can produce enzymes that non-specifically degrade a wide range of dioxin congeners. researchgate.net Certain plants, including zucchini and cucumber, can take up dioxins from the soil, offering a potential method for removal. nih.gov
Other Novel Technologies:
Soil Washing: This physical-chemical process uses washing solutions (such as solvents, surfactants, or edible oils) to extract dioxins from soil particles, concentrating the contaminants into a smaller volume for treatment. nih.gov It has shown high removal efficiencies (up to 99%) and can be more cost-effective than thermal methods, with costs estimated between $46 and $250 per metric ton. nih.gov
High-Power Ultrasound: Research has demonstrated that high-power ultrasound can destroy up to 94% of a dioxin surrogate in soil within minutes, offering a potentially clean and energy-efficient technology. nsw.gov.au
The development of these novel technologies requires further research to scale them up for field applications and to verify their effectiveness on the full range of dioxin congeners, including 1,2,3,9-TCDD, in various soil types. clu-in.orgmdpi.com
| Technology | Mechanism | Reported Efficiency / Key Finding | Reference |
|---|---|---|---|
| Thermal Desorption | Heating soil to volatilize contaminants for collection and destruction. | >99% removal rate demonstrated in pilot projects. | tuiasi.rocrccare.com |
| Bioremediation (Composting) | Microbial degradation in a compost matrix. | 65-85% removal efficiency. | nih.gov |
| Bioremediation (Reductive Dechlorination) | Anaerobic microbes remove chlorine atoms. | Up to 86% TCDD removal in lab microcosms. | nih.gov |
| Mycoremediation | Fungal enzymatic degradation. | >90% removal of some congeners in field soil. | researchgate.net |
| Soil Washing | Chemical extraction of contaminants from soil particles. | 66-99% removal efficiency; cost-effective. | nih.gov |
| High-Power Ultrasound | Acoustic cavitation destroys contaminant molecules. | Up to 94% destruction of a surrogate in lab tests. | nsw.gov.au |
Q & A
Q. How can 1,2,3,9-TCDD be reliably identified and quantified in environmental samples?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying chlorinated dioxins. Use high-resolution GC-MS with isotope dilution (e.g., -labeled internal standards) to distinguish 1,2,3,9-TCDD from structural isomers like 2,3,7,8-TCDD .
- Follow EPA Method 613 for wastewater analysis, adapting it for solid matrices (e.g., soil/sediment) via Soxhlet extraction and cleanup with silica gel or Florisil columns to remove interferents .
- Reference NIST Standard Reference Data (e.g., CAS 71669-26-6) for spectral libraries and retention indices specific to 1,2,3,9-TCDD .
Q. What are the recommended safety protocols for handling 1,2,3,9-TCDD in laboratory settings?
Methodological Answer:
- Treat 1,2,3,9-TCDD as a potential carcinogen and teratogen based on structural similarity to 2,3,7,8-TCDD, which is classified by IARC as Group 1 .
- Use glove boxes or fume hoods with HEPA filters, wear nitrile gloves, and employ closed-system handling to minimize inhalation/contact. Decontaminate surfaces with 10% aqueous NaOH .
- Monitor occupational exposure via biomarkers (e.g., blood lipid analysis for dioxin accumulation) .
Q. What experimental models are suitable for preliminary toxicity screening of 1,2,3,9-TCDD?
Methodological Answer:
- Use Ah receptor (AHR)-null mice to assess whether toxicity is AHR-dependent, as demonstrated for 2,3,7,8-TCDD .
- Conduct in vitro assays with HepG2 cells or primary hepatocytes to measure CYP1A1 induction, a hallmark of dioxin exposure .
- Compare results with structure-activity relationship (SAR) models to predict relative toxicity vs. 2,3,7,8-TCDD .
Advanced Research Questions
Q. How does the chlorination pattern of 1,2,3,9-TCDD influence its environmental persistence and bioavailability?
Methodological Answer:
- Perform soil-water partitioning experiments using -labeled 1,2,3,9-TCDD. Measure log (octanol-water coefficient) to assess bioaccumulation potential .
- Study photodegradation under UV light (λ = 290–400 nm) to determine half-life in aquatic systems. Compare degradation rates with 2,3,7,8-TCDD, which is highly resistant to hydrolysis .
- Use molecular dynamics simulations to model interactions with organic matter in soils, which may sequester less toxic isomers like 1,2,3,9-TCDD .
Q. What are the isomer-specific toxicokinetic differences between 1,2,3,9-TCDD and 2,3,7,8-TCDD?
Methodological Answer:
- Conduct tissue distribution studies in Sprague-Dawley rats using LC-MS/MS. Compare hepatic accumulation, biliary excretion, and adipose tissue retention .
- Evaluate AHR binding affinity via competitive displacement assays with -2,3,7,8-TCDD. Lower binding correlates with reduced toxicity .
- Apply Toxicity Equivalence Factor (TEF) frameworks to assign relative potency. Note: 1,2,3,9-TCDD likely has a TEF < 0.001 due to non-coplanar chlorine substitution .
Q. How does 1,2,3,9-TCDD interact with other persistent organic pollutants (POPs) in mixed exposures?
Methodological Answer:
- Design synergistic toxicity assays with common co-contaminants (e.g., PCBs, mercury). Use factorial ANOVA to identify interactions in zebrafish embryos .
- Measure oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) in Hepa1c1c7 cells exposed to mixtures .
- Apply benchmark dose (BMD) modeling to quantify additive vs. antagonistic effects .
Key Research Gaps
- Mechanistic studies on 1,2,3,9-TCDD’s endocrine disruption potential vs. 2,3,7,8-TCDD.
- Epidemiological data linking low-dose chronic exposure to non-cancer endpoints (e.g., immune suppression).
- Advanced remediation strategies for isomer-selective degradation in contaminated sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
